molecular formula C11H16BrN B7808979 4-Bromo-N-pentylaniline CAS No. 918499-56-6

4-Bromo-N-pentylaniline

Cat. No.: B7808979
CAS No.: 918499-56-6
M. Wt: 242.16 g/mol
InChI Key: XQRQTJIPBAAIBE-UHFFFAOYSA-N
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Description

4-Bromo-N-pentylaniline is an organic compound with the molecular formula C11H16BrN It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a bromine atom, and the nitrogen atom is substituted with a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-pentylaniline typically involves a multi-step process:

    Bromination of Aniline: Aniline is first brominated to form 4-bromoaniline. This can be achieved by reacting aniline with bromine in the presence of a suitable solvent like acetic acid.

    Alkylation: The 4-bromoaniline is then subjected to alkylation with pentyl halide (such as pentyl bromide) in the presence of a base like potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using a continuous flow reactor for the bromination step to ensure consistent product quality and yield.

    Efficient Alkylation: Employing high-efficiency mixing and heating systems to optimize the alkylation step, reducing reaction time and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-pentylaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of aniline derivatives.

Scientific Research Applications

4-Bromo-N-pentylaniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-N-pentylaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, which would depend on the specific structure of the final pharmaceutical compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-propylaniline
  • 4-Bromo-N-butylaniline
  • 4-Bromo-N-hexylaniline

Comparison

4-Bromo-N-pentylaniline is unique due to its specific pentyl substitution, which can influence its reactivity and physical properties compared to other similar compounds. For instance, the length of the alkyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules in a reaction.

Properties

IUPAC Name

4-bromo-N-pentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRQTJIPBAAIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582912
Record name 4-Bromo-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918499-56-6
Record name 4-Bromo-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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